molecular formula C16H25BClNO4S B13889598 2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylethane sulfonamide

2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylethane sulfonamide

Cat. No.: B13889598
M. Wt: 373.7 g/mol
InChI Key: JKCXKJCTILAJTM-UHFFFAOYSA-N
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Description

2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide is a complex organic compound that features both boronate and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide apart from similar compounds is its combination of boronate and sulfonamide groups, which provides unique reactivity and potential for diverse applications in synthesis and catalysis.

Properties

Molecular Formula

C16H25BClNO4S

Molecular Weight

373.7 g/mol

IUPAC Name

2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C16H25BClNO4S/c1-15(2)16(3,4)23-17(22-15)14-8-7-13(18)11-12(14)9-10-24(20,21)19(5)6/h7-8,11H,9-10H2,1-6H3

InChI Key

JKCXKJCTILAJTM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CCS(=O)(=O)N(C)C

Origin of Product

United States

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